3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
Description
Properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-7-6(3-4-14-7)9-11-8(12-13-9)5-1-2-5/h3-5H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPFZTIENQOBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Biological Activity
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine is a compound that has garnered attention due to its potential biological activities. This compound features a cyclopropyl ring, an oxadiazole moiety, and a thiophene ring, which may contribute to its reactivity and interactions with biological targets.
Structure and Properties
The structural characteristics of this compound suggest a diverse range of biological interactions. The presence of the oxadiazole ring is particularly notable for its potential in drug discovery, as compounds with similar structures have demonstrated various pharmacological effects.
| Structural Feature | Description |
|---|---|
| Cyclopropyl Ring | Provides unique steric properties that may influence binding interactions. |
| Oxadiazole Moiety | Known for its biological activity in anticancer and antimicrobial applications. |
| Thiophene Ring | Contributes to electronic properties and may enhance interaction with biological receptors. |
Anticancer Activity
Research indicates that derivatives containing the oxadiazole core exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : In vitro evaluations revealed that compounds with similar oxadiazole structures had IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | HeLa | 2.41 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown moderate to good activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM for various bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors:
- Inhibition of Protein Tyrosine Phosphatases : Preliminary studies suggest that this compound may inhibit protein tyrosine phosphatases, which are critical in cellular signaling pathways .
- Apoptosis Induction : Flow cytometry studies indicated that related compounds could induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
Case Studies
Several case studies highlight the efficacy of similar compounds in preclinical models:
- Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives for their anticancer properties, revealing that modifications to the oxadiazole structure significantly enhanced cytotoxic activity against MCF-7 cells .
- Antimicrobial Evaluation : Another study systematically assessed the antimicrobial properties of synthesized alkaloids containing oxadiazole rings, demonstrating their potential as effective agents against resistant bacterial strains .
Scientific Research Applications
Anticancer Activity
Compounds containing the oxadiazole moiety have demonstrated promising anticancer properties. Research indicates that derivatives similar to 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine exhibit significant inhibitory effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 9.86 µM to higher concentrations against prostate cancer (PC-3) and other tumor cell lines. The mechanisms of action include:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Preventing the growth and division of cancer cells.
- Modulation of Reactive Oxygen Species (ROS) : Altering oxidative stress levels within tumor cells.
Antimicrobial Properties
The presence of the oxadiazole and thiophene rings in this compound enhances its antimicrobial activity. Research has shown that oxadiazole derivatives possess significant antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.
Material Science Applications
The compound's unique chemical structure allows it to be explored in materials science, particularly in the development of organic semiconductors and sensors. The thiophene moiety is known for its conductive properties, which can be leveraged in:
- Organic Photovoltaics : Utilizing its electronic properties to improve the efficiency of solar cells.
- Chemical Sensors : Developing sensors that can detect specific analytes based on changes in conductivity or fluorescence.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key methods may include:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving amidoximes and isatoic anhydrides.
- Introduction of the Thiophene Moiety : Often synthesized via cross-coupling reactions with appropriate thiophene derivatives.
Structural Variants
Several structural analogs have been synthesized to enhance biological activity or modify physical properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide | Contains a chloro group and phenyl substitution | Anticancer |
| N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-y]-4-methylthiophene-2-carboxamide | Incorporates a methyl group | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole and Thiophene Rings
Key analogs differ in substituents on the oxadiazole and thiophene rings, impacting physicochemical and biological properties.
Key Observations :
- Steric Effects : Bulky substituents like phenyl or o-tolyl (3b, 3c) reduce yields (68–82%) compared to smaller groups (e.g., cyclopropyl in the target compound), likely due to steric hindrance during synthesis .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in 3e) increase melting points (>200°C), suggesting enhanced crystallinity from dipole interactions .
- Hydrogenation: Tetrahydrobenzo[b]thiophene derivatives (3b, 3f) exhibit higher yields (78–82%) than non-hydrogenated analogs, possibly due to improved solubility during synthesis .
Functional Group Modifications in Related Heterocycles
Thiadiazole vs. Oxadiazole Derivatives
describes 1,2,4-thiadiazol-5-amine derivatives (e.g., compounds 20, 23–25, 28), where sulfur replaces oxygen in the heterocycle. These analogs show moderate-to-high purity (92–99%) but variable yields (15–71%). For instance, compound 25 achieves 71% yield with isopropoxy and isopropyl groups, highlighting the role of alkoxy substituents in stabilizing intermediates .
Sulphonamide Derivatives
reports thiophene-oxadiazole sulphonamides (e.g., 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophene-2-sulphonamide).
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine typically involves two key stages:
- Formation of the 1,2,4-oxadiazole ring bearing the cyclopropyl substituent.
- Coupling or attachment of this oxadiazole moiety to the thiophen-2-amine scaffold.
The oxadiazole ring is commonly synthesized via cyclodehydration reactions involving amidoximes and carboxylic acid derivatives, while the thiophene amine is prepared or functionalized separately before coupling.
Preparation of the 1,2,4-Oxadiazole Ring
Amidoxime and Carboxylic Acid Ester Cyclization
One of the most established methods for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid esters or activated acids. This method, originally proposed by Tiemann and Krüger, has been refined to improve yields and reaction conditions.
- Procedure: Amidoximes derived from cyclopropanecarboxamide are reacted with ethyl esters of carboxylic acids under reflux conditions, often in the presence of bases or catalysts such as sodium hydroxide or pyridine to promote cyclodehydration.
- Conditions: Reflux in ethanol or other suitable solvents, with molecular sieves to remove water and drive the reaction forward.
- Outcome: Formation of the 1,2,4-oxadiazole ring with the cyclopropyl substituent at the 3-position.
This approach is favored for its moderate to good yields (ranging from 11% to 90% depending on conditions and substrates) and relatively straightforward purification.
One-Pot Synthesis Using Superbases
Recent advances include one-pot procedures where amidoximes and methyl or ethyl esters of carboxylic acids are reacted in superbase media such as NaOH/DMSO at room temperature.
- Advantages: Mild conditions, simplified purification, and the ability to synthesize diverse 3,5-disubstituted 1,2,4-oxadiazoles.
- Limitations: Reaction times can be long (4–24 hours), and the presence of certain functional groups (e.g., –OH or –NH2) in the carboxylic acid ester can limit the reaction scope.
Use of Vilsmeier Reagent Activation
Another effective method involves activation of the carboxylic acid group with Vilsmeier reagents to facilitate cyclodehydration with amidoximes.
- Outcome: Good to excellent yields (61–93%) with simple purification protocols.
- Significance: This method uses readily available starting materials and is suitable for one-pot synthesis.
Attachment to Thiophen-2-amine
The thiophen-2-amine moiety is generally prepared or functionalized separately and then coupled with the cyclopropyl-oxadiazole intermediate.
Example from Patent EP0311321B1: A related compound, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4,5-dihydro-4-methyl-5-oxoimidazo[1,5-a]thieno[2,3-e]pyrimidine, was synthesized by refluxing ethyl 4,5-dihydro-4-methyl-5-oxoimidazo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate with cyclopropanecarboxamide oxime in dry ethanol with sodium and molecular sieves for 6 hours. The product precipitated upon addition of water. This method illustrates the use of amidoxime cyclization on a thiophene-containing ester precursor.
Thiophene-3-carboxylic acid derivatives can be functionalized via chlorosulfonic acid treatment followed by ammonia reaction to yield amine derivatives, which can then be further modified to attach the oxadiazole ring.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Amidoxime + Carboxylic Ester | Cyclopropanecarboxamide oxime + ethyl ester | Reflux in ethanol, molecular sieves | 11–90% | Classical method, moderate to good yields |
| One-Pot NaOH/DMSO Superbase | Amidoximes + methyl/ethyl esters | Room temperature, 4–24 h | 11–90% | Mild conditions, limited by functional groups |
| Vilsmeier Reagent Activation | Amidoximes + carboxylic acids | One-pot, activated acid | 61–93% | Good yields, simple purification |
| Coupling on Thiophene Esters | Thiophene carboxylate esters + cyclopropanecarboxamide oxime | Reflux, ethanol, sodium, sieves | Moderate | Attachment of oxadiazole to thiophene ring |
| Chlorosulfonic Acid + Ammonia | Thiophene-3-carboxylic acid | 60 °C, chlorosulfonic acid, then ammonia | ~70% | Preparation of thiophene amine precursor |
Research Findings and Considerations
- The cyclopropyl substituent on the oxadiazole ring contributes to the compound's conformational properties and bioactivity, as seen in related muscarinic receptor ligands.
- The choice of synthetic route depends on the availability of starting materials, desired yield, and functional group tolerance.
- Purification challenges are common due to the polarity and heterocyclic nature of the compounds; molecular sieves and controlled solvent evaporation are frequently employed.
- Recent literature emphasizes mild, one-pot syntheses to improve efficiency and reduce reaction times, although classical amidoxime cyclizations remain widely used for their reliability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2,4-triazole and 1,3,4-oxadiazole derivatives, and how can they be adapted for synthesizing 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine?
- Methodological Answer : Microwave-assisted synthesis is a common approach for heterocyclic systems. For example, 3-(alkylthio)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amine derivatives were synthesized via microwave irradiation, achieving high yields (89.9%) and characterized using H NMR and CHNS elemental analysis . Adapting this method, cyclopropane-containing oxadiazoles could be synthesized by substituting alkylthio groups with cyclopropyl moieties. Cyclization reagents like POCl (used in thiadiazole synthesis ) may facilitate oxadiazole ring formation.
- Key Data :
| Reaction Condition | Yield (%) | Characterization Technique |
|---|---|---|
| Microwave, 90°C | 89.9 | H NMR, CHNS analysis |
| POCl, reflux | ~75* | Recrystallization, MS |
| *Estimated based on analogous protocols . |
Q. How should researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Combine multiple analytical techniques:
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (e.g., ±0.1% deviation in CHNS data) .
- Spectroscopy : Use H NMR to confirm proton environments (e.g., thiophene protons at δ 6.68–7.32 ppm) and MS for molecular ion peaks .
- Chromatography : Employ HPLC with UV detection to assess purity (>95%) .
Advanced Research Questions
Q. How can conflicting spectral or elemental analysis data be resolved during characterization?
- Methodological Answer : Discrepancies between calculated and experimental CHNS values (e.g., C% 43.46 vs. 43.60 ) may arise from residual solvents or incomplete cyclization. Address this by:
Repetitive Recrystallization : Use DMSO/water mixtures to remove impurities .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy.
X-ray Crystallography : Resolve ambiguities via crystal structure determination (as done for N-phenyl-1,3-thiazol-2-amine derivatives ).
Q. What strategies optimize reaction conditions for introducing cyclopropyl groups into oxadiazole-thiophene hybrids?
- Methodological Answer : Cyclopropane integration requires careful steric and electronic control:
- Reagent Selection : Use cyclopropanecarboxylic acid derivatives (e.g., acyl chlorides) for nucleophilic substitution .
- Catalysis : Employ Pd-catalyzed cross-coupling for C–C bond formation between cyclopropane and oxadiazole .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity in microwave-assisted protocols .
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in anticancer or antimicrobial contexts?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .
- Antimicrobial Screening : Apply agar diffusion against Gram-positive/negative bacteria, referencing 1,3,4-thiadiazole derivatives with MIC values <50 µg/mL .
- Mechanistic Studies : Perform molecular docking to assess interactions with target proteins (e.g., EGFR kinase) .
Methodological and Environmental Considerations
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Follow long-term environmental impact frameworks like Project INCHEMBIOL :
Abiotic Studies : Measure hydrolysis rates (pH 5–9), photolysis under UV light, and adsorption coefficients (K) in soil.
Biotic Studies : Assess toxicity in model organisms (e.g., Daphnia magna) and biodegradation via OECD 301 guidelines.
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using software like GROMACS.
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps (PubChem data for analogous compounds ).
- QSAR Models : Corrogate bioactivity based on substituent effects (e.g., cyclopropyl’s electron-withdrawing nature) .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity data across similar compounds?
- Methodological Answer : Conflicting bioactivity (e.g., high potency in triazoles vs. low in oxadiazoles) may stem from:
- Structural Variations : Compare substituent effects (e.g., CF groups enhance membrane permeability ).
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration).
- Statistical Validation : Apply ANOVA to ensure reproducibility across replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
